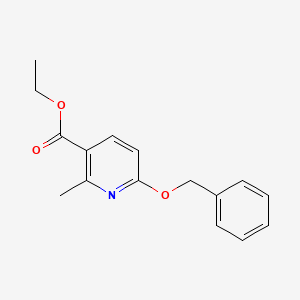

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

Description

Background and Significance of Pyridine-3-carboxylate Derivatives

Pyridine-3-carboxylate derivatives constitute a fundamentally important class of heterocyclic compounds that have demonstrated remarkable biological and chemical significance across multiple scientific disciplines. These compounds, characterized by the presence of a carboxylate functional group at the 3-position of the pyridine ring, exhibit diverse pharmacological activities that include antiviral, antibacterial, antifungal, pesticidal, herbicidal, antiprotozoal, nematocidal, antitubercular, anticancer, local anesthetic, anticonvulsant, antioxidant, anti-inflammatory, and antimycotic properties. The structural framework of pyridine-3-carboxylate provides an exceptionally versatile platform for chemical modification, allowing researchers to fine-tune molecular properties through strategic substitution patterns.

The significance of pyridine-3-carboxylate derivatives extends beyond their immediate biological applications to encompass their role as synthetic intermediates in complex organic transformations. Research has demonstrated that the carboxylate group at the 3-position of pyridine creates unique electronic and steric environments that influence both reactivity patterns and binding interactions with biological targets. The electron-withdrawing nature of the carboxylate functionality significantly affects the electron density distribution within the pyridine ring, thereby modulating both electrophilic and nucleophilic substitution reactions. This electronic perturbation has proven particularly valuable in pharmaceutical chemistry, where precise control over molecular interactions is essential for drug efficacy and selectivity.

Contemporary investigations have revealed that pyridine-3-carboxylate derivatives serve as crucial building blocks in the synthesis of more complex medicinal compounds, particularly in the development of calcium channel blockers and enzyme inhibitors. The strategic incorporation of additional functional groups, such as benzyloxy substituents, further enhances the biological potential of these molecules by introducing additional sites for molecular recognition and binding. The synthesis and evaluation of pyridine-3-carboxamide analogs have demonstrated remarkable efficacy in agricultural applications, particularly in the treatment of bacterial wilt in tomatoes caused by Ralstonia solanacearum, highlighting the practical importance of this chemical class.

Chemical Classification and Nomenclature Systems for Functionalized Pyridines

The systematic classification and nomenclature of functionalized pyridine compounds follows established International Union of Pure and Applied Chemistry conventions that provide precise structural identification through systematic naming protocols. Pyridine derivatives are classified as nitrogen-containing heterocyclic compounds within the broader category of aromatic heterocycles, where the pyridine ring serves as the fundamental structural unit. The Hantzsch-Widman nomenclature system, which is preferred by the International Union of Pure and Applied Chemistry, designates pyridine as azinine, although this systematic name is rarely used in practice due to the widespread acceptance of the common name pyridine.

The numbering system for pyridine derivatives begins with the nitrogen atom as position 1, followed by sequential numbering of the carbon atoms around the ring. This systematic approach ensures unambiguous identification of substitution patterns, which is particularly crucial for complex derivatives such as ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate. The systematic name construction for this compound follows the International Union of Pure and Applied Chemistry rules: the ethyl ester group at position 3 is designated as "ethyl...carboxylate," the methyl substituent at position 2 is indicated by "2-methyl," and the benzyloxy group at position 6 is specified as "6-(benzyloxy)" or "6-phenylmethoxy".

| Structural Feature | Nomenclature Convention | Application in Target Compound |

|---|---|---|

| Pyridine core ring | Base name "pyridine" | Central heterocyclic framework |

| Carboxylate at position 3 | "pyridine-3-carboxylate" | Ester functionality |

| Methyl at position 2 | "2-methyl" | Alkyl substitution |

| Benzyloxy at position 6 | "6-(benzyloxy)" or "6-phenylmethoxy" | Ether linkage |

| Ethyl ester | "ethyl" prefix | Ester alkyl component |

The classification of functionalized pyridines also encompasses their electronic properties, which are significantly influenced by the nature and position of substituents. Electron-withdrawing groups such as carboxylate functionalities decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack while enhancing its reactivity toward nucleophilic substitution. Conversely, electron-donating groups such as alkoxy substituents increase electron density and alter the reactivity profile accordingly. The systematic classification of these electronic effects provides valuable predictive tools for synthetic chemists working with pyridine derivatives.

Contemporary chemical databases, including PubChem and Chemical Abstracts Service, employ sophisticated classification systems that incorporate both structural and functional group descriptors. These systems enable efficient searching and categorization of pyridine derivatives based on specific structural features, biological activities, and physicochemical properties. The systematic application of these classification schemes has proven essential for drug discovery efforts and materials science applications where precise structure-activity relationships must be established.

Historical Context in Heterocyclic Chemistry Research

The historical development of heterocyclic chemistry, particularly the study of pyridine derivatives, represents one of the most significant achievements in organic chemistry research spanning over 150 years. The discovery of pyridine itself traces back to the pioneering work of Scottish scientist Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones and identified a colorless liquid with an unpleasant odor. Anderson's methodical isolation and characterization of pure pyridine two years later marked the beginning of systematic heterocyclic chemistry research. He described pyridine as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils, establishing the foundation for understanding pyridine's unique physicochemical properties.

The etymological origin of the name "pyridine" reflects Anderson's recognition of the compound's highly flammable nature, as he derived the name from the Greek word "pyr" meaning fire, with the suffix "idine" added in compliance with chemical nomenclature conventions to indicate a cyclic compound containing a nitrogen atom. This naming convention established a precedent for the systematic nomenclature of nitrogen-containing heterocycles that continues to influence modern chemical terminology. The structural elucidation of pyridine required several decades of intensive research, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derives from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom.

The confirmation of pyridine's structure came through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, providing definitive proof of the proposed aromatic six-membered ring structure. The first synthetic preparation of pyridine was achieved by William Ramsay in 1876, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first successful synthesis of a heteroaromatic compound. This breakthrough demonstrated the feasibility of constructing complex heterocyclic structures through controlled synthetic methods, laying the groundwork for the development of modern heterocyclic chemistry.

| Year | Researcher | Contribution | Significance |

|---|---|---|---|

| 1849 | Thomas Anderson | Discovery of pyridine in bone oil | First isolation of pyridine |

| 1851 | Thomas Anderson | Pure pyridine isolation | Establishment of pyridine properties |

| 1869 | Wilhelm Körner | Structural proposal | Benzene-pyridine relationship |

| 1871 | James Dewar | Structural confirmation | Nitrogen substitution model |

| 1876 | William Ramsay | First synthesis | Acetylene-hydrogen cyanide method |

| 1881 | Arthur Rudolf Hantzsch | Hantzsch synthesis | Multi-component pyridine synthesis |

| 1924 | Aleksei Chichibabin | Chichibabin synthesis | Industrial production method |

The development of efficient synthetic methodologies for pyridine derivatives accelerated significantly with Arthur Rudolf Hantzsch's introduction of the Hantzsch pyridine synthesis in 1881. This multi-component reaction, involving aldehydes, beta-keto esters, and nitrogen donors such as ammonium acetate, provided a versatile route to substituted pyridines and established the foundation for systematic structure-activity relationship studies. The Hantzsch synthesis typically employs a 2:1:1 mixture of beta-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, initially producing a dihydropyridine intermediate that is subsequently oxidized to yield the corresponding pyridine derivative.

Properties

IUPAC Name |

ethyl 2-methyl-6-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-19-16(18)14-9-10-15(17-12(14)2)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJFWPIQZLZLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate typically follows a multi-step approach:

- Step 1: Construction or selection of a suitably substituted pyridine core , often starting from commercially available methylpyridine carboxylate derivatives.

- Step 2: Introduction of the benzyloxy group at the 6-position through selective alkylation of a hydroxy-substituted pyridine intermediate.

- Step 3: Functional group transformations such as esterification or hydrolysis to install or modify the carboxylate group.

This approach is supported by analogous syntheses of related compounds described in the literature, where phenol groups on aromatic or heteroaromatic rings are alkylated with benzyl bromide to introduce benzyloxy substituents.

Detailed Preparation Methods

Preparation of Hydroxy-Substituted Pyridine Intermediate

- Starting from 2-methyl-3-hydroxypyridine-6-carboxylate or its methyl ester, the hydroxy group at the 6-position is a key handle for benzyloxy substitution.

- Hydroxy-substituted pyridine carboxylates can be synthesized by known methods such as condensation reactions or hydrolysis of corresponding esters, as shown in related pyridine derivatives.

Benzylation of the Hydroxy Group

- The hydroxy group at the 6-position is alkylated with benzyl bromide under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent like dimethylformamide (DMF) or acetone.

- This reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the benzyl bromide, yielding the 6-(benzyloxy) substituted product.

- Reaction conditions typically involve stirring at room temperature or mild heating for several hours to ensure complete conversion.

Esterification and Carboxylate Formation

- If the starting material is a carboxylic acid, esterification to the ethyl ester can be achieved by treatment with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, if the methyl ester is present, it can be converted to the ethyl ester via transesterification under acidic or basic catalysis.

- Hydrolysis of esters to acids and re-esterification is also a common step in pyridine carboxylate chemistry.

Example Synthetic Route (Hypothetical)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting from methyl 6-hydroxy-2-methylpyridine-3-carboxylate | Hydroxy-substituted pyridine intermediate | Commercial or synthesized |

| 2 | Benzyl bromide, K2CO3, DMF, rt, 12 h | Alkylation of hydroxy group to form 6-(benzyloxy) derivative | 80-95% |

| 3 | Ethanol, H2SO4 (cat.), reflux, 4 h | Esterification to this compound | 85-90% |

Research Findings and Data

- Purity and Yield: Final compounds are typically purified by column chromatography or recrystallization to achieve ≥95% purity as confirmed by HPLC or NMR.

- Reaction Monitoring: TLC and NMR spectroscopy are used to monitor the progress of alkylation and esterification reactions.

- Solubility and Formulation: this compound shows good solubility in organic solvents such as DMSO and ethanol, facilitating its use in further synthetic or biological applications.

Comparative Table of Preparation Parameters

| Parameter | Method | Conditions | Notes |

|---|---|---|---|

| Hydroxy intermediate synthesis | Hydrolysis or condensation | Mild heating, aqueous or organic solvents | Starting point for benzyloxy substitution |

| Benzylation | Benzyl bromide + base | DMF, K2CO3 or NaH, rt to 50°C, 12-24 h | High selectivity for phenolic OH |

| Esterification | Ethanol + acid catalyst | Reflux, 3-6 h | Converts acid to ethyl ester or transesterifies methyl ester |

| Purification | Column chromatography or recrystallization | Silica gel, ethyl acetate/hexanes | Achieves high purity |

Notes on Alternative Methods and Catalysts

- Some syntheses use phase-transfer catalysts or microwave-assisted heating to improve reaction rates and yields.

- Acid catalysts for esterification can vary from sulfuric acid to p-toluenesulfonic acid depending on substrate sensitivity.

- The benzyloxy group can also be introduced via Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions if alternative synthetic routes are desired.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may play a role in binding to these targets, while the pyridine ring can participate in various chemical interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyridine Derivatives

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents, ring saturation, or heteroatom incorporation. Below is a comparative analysis:

Biological Activity

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a benzyloxy group and an ethyl ester. The molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 273.29 g/mol

- CAS Number : 1630906-72-7

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for limiting tumor growth.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| MCF7 (Breast) | 12.5 | Cell cycle arrest (G1 phase) |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's bactericidal action is attributed to its ability to disrupt bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

The biological activity of this compound is linked to its interaction with specific molecular targets:

- NF-kB Pathway Inhibition : The compound has been shown to inhibit the NF-kB pathway, which plays a pivotal role in inflammation and cancer progression.

- Glutaminase Inhibition : Similar compounds in the same chemical class have been reported to inhibit glutaminase, an enzyme critical for tumor cell metabolism, thereby limiting their growth.

Case Studies and Research Findings

A recent study investigated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Summary of Findings

- Study Design : Mice bearing A549 lung cancer xenografts were treated with varying doses of the compound.

- Results :

- Tumor size reduction by up to 45% at a dose of 20 mg/kg.

- No significant toxicity observed at therapeutic doses.

Q & A

Basic: What synthetic routes are effective for preparing Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate, and how is purity ensured?

Answer:

A common method involves coupling 4-hydroxycoumarin derivatives with benzyl-protected intermediates in methanol under reflux (343–353 K for 24 hours), followed by triethylamine-catalyzed cyclization . Purification typically employs flash column chromatography (ethyl acetate/hexane) to achieve >95% purity . For validation, combine HPLC with NMR spectroscopy: compare proton signals (e.g., benzyloxy -CH2- at δ 4.8–5.2 ppm) and carbon shifts (ester carbonyl at ~165–170 ppm) to reference data .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

- NMR : Assign peaks using ¹H (e.g., methyl groups at δ 2.3–2.6 ppm) and ¹³C NMR (pyridine carbons at 120–160 ppm) .

- X-ray crystallography : Resolve bond angles (e.g., C10–C11–H11A ≈ 109.6°) and distances (C=O ~1.21 Å) to confirm molecular geometry .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 314.3) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the benzyloxy group compared to methanol .

- Catalyst screening : Test Pd/C or PtO2 for hydrogenation side reactions, monitoring by TLC .

- Temperature control : Lower temperatures (273–298 K) reduce ester hydrolysis risks during benzyloxy deprotection .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Answer:

- Tautomerism analysis : For discrepancies in carbonyl signals (e.g., ketone vs. enol forms), perform variable-temperature NMR to detect dynamic equilibria .

- Conformational studies : Compare X-ray torsion angles (e.g., C6–O–CH2–Ph dihedral angle ~120°) with DFT-optimized structures .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., de-esterified analogs) that may skew spectral assignments .

Advanced: What strategies enable functionalization of the benzyloxy group for downstream applications?

Answer:

- Hydrogenolysis : Use H2/Pd-C to cleave the benzyl ether, yielding a free hydroxyl group for further acylations .

- Electrophilic substitution : Nitrate the benzyl ring (HNO3/H2SO4) at the para-position, confirmed by NOESY correlations .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, K2CO3) to introduce biaryl motifs .

Advanced: How does steric hindrance from the 2-methyl group influence reactivity?

Answer:

- Kinetic studies : Compare ester hydrolysis rates (pH 7.4 buffer, 310 K) with non-methylated analogs; reduced reactivity suggests steric shielding of the carbonyl .

- Docking simulations : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

- X-ray analysis : Measure C2–CH3 bond length (~1.54 Å) and adjacent bond angles to quantify steric effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., ethyl acetate) .

- Waste disposal : Neutralize acidic/byproduct streams before incineration .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

- Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 h) and analyze degradation products (e.g., decarboxylation) via LC-MS .

- Thermogravimetric analysis (TGA) : Monitor weight loss at 10°C/min to identify decomposition thresholds .

- Light sensitivity : Use UV-Vis spectroscopy (λmax ~270 nm) to track photodegradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.